PYR-GLU-ASP-SER-GLY-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyroGlu-Glu-Asp-Ser-GlyOH involves the stepwise addition of amino acids to form the peptide chain. The process typically starts with the protection of the amino groups to prevent unwanted side reactions. The amino acids are then coupled using reagents such as carbodiimides or other coupling agents. After the peptide chain is assembled, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of pyroGlu-Glu-Asp-Ser-GlyOH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
PyroGlu-Glu-Asp-Ser-GlyOH can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the serine residue would yield a hydroxylated peptide, while substitution reactions would yield peptide analogs with different amino acid sequences .
Scientific Research Applications
PyroGlu-Glu-Asp-Ser-GlyOH has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Industry: Utilized in the development of peptide-based therapeutics and cosmetic products.
Mechanism of Action
The mechanism of action of pyroGlu-Glu-Asp-Ser-GlyOH involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cell proliferation by reducing the incorporation of thymidine into DNA, thereby arresting the cell cycle in the G1 phase. Additionally, it alters the expression of genes involved in cell growth and differentiation, such as c-fos, ki-ras, and neu .
Comparison with Similar Compounds
Similar Compounds
PyroGlu-Glu-Asp-Ser-GlyNH2: An analog with an amide group at the C-terminus.
PyroGlu-Glu-Asp-Ser-AlaOH: An analog with alanine replacing glycine.
PyroGlu-Glu-Asp-Ser-ThrOH: An analog with threonine replacing glycine.
Uniqueness
PyroGlu-Glu-Asp-Ser-GlyOH is unique due to its specific sequence and biological activity. Its ability to inhibit cell growth and alter gene expression distinguishes it from other peptides. Additionally, its potential anti-tumor effects make it a valuable compound for further research and development .
Properties
IUPAC Name |
(4S)-5-[[(2S)-3-carboxy-1-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O12/c25-7-11(16(33)20-6-15(31)32)24-19(36)10(5-14(29)30)23-18(35)9(2-4-13(27)28)22-17(34)8-1-3-12(26)21-8/h8-11,25H,1-7H2,(H,20,33)(H,21,26)(H,22,34)(H,23,35)(H,24,36)(H,27,28)(H,29,30)(H,31,32)/t8-,9-,10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOWVYBCMAYCGY-NAKRPEOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910074 | |
Record name | 5-{[3-Carboxy-1-({1-[(carboxymethyl)imino]-1,3-dihydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]imino}-5-hydroxy-4-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106678-69-7 | |
Record name | Epidermal pentapeptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106678697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-{[3-Carboxy-1-({1-[(carboxymethyl)imino]-1,3-dihydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]imino}-5-hydroxy-4-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.